3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H22N6 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.19059473 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting or activating the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, such as changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
Similar compounds have been known to be influenced by various environmental factors, such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
3-[4-(2-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-2-5-17(6-3-1)9-12-23-13-15-24(16-14-23)18-7-8-19(22-21-18)25-11-4-10-20-25/h1-8,10-11H,9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWXWSTSRYVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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